![molecular formula C23H27N3O4S B2637171 3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380180-58-3](/img/structure/B2637171.png)
3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly known as EMQMCM or simply as EMQ. EMQ is a quinazolinone derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of EMQ is not fully understood. However, it is believed that EMQ exerts its pharmacological effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). EMQ has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This results in the suppression of seizures and anxiety-like behavior.
Biochemical and physiological effects:
EMQ has been shown to exhibit various biochemical and physiological effects. EMQ has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. EMQ has also been shown to reduce anxiety-like behavior and improve mood in animal models of depression and anxiety disorders. EMQ has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
EMQ has several advantages for lab experiments. EMQ is a potent and selective ligand for various neurotransmitter receptors, which makes it an ideal tool for studying the function of these receptors. EMQ is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, EMQ has some limitations for lab experiments. EMQ has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. EMQ also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on EMQ. One direction is to further investigate the mechanism of action of EMQ and its effects on various neurotransmitter systems. Another direction is to explore the potential therapeutic applications of EMQ in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to optimize the synthesis and purification of EMQ and to develop more effective methods for administering EMQ in vivo.
Synthesemethoden
EMQ can be synthesized using various methods, including the condensation of 4-ethoxy-3-methylbenzenesulfonyl chloride with piperidine-4-carboxaldehyde, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. Another method involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. Both methods result in the formation of EMQ, which can be purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
EMQ has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. EMQ has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. EMQ has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-30-22-9-8-19(14-17(22)2)31(28,29)26-12-10-18(11-13-26)15-25-16-24-21-7-5-4-6-20(21)23(25)27/h4-9,14,16,18H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPZUOZBNYIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.